Cas no 91076-95-8 (2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester)

2-Thiophenecarboxylic acid, 3-amino-5-(4-bromophenyl)-, methyl ester is a specialized heterocyclic compound featuring a thiophene core substituted with an amino group and a 4-bromophenyl moiety, esterified as a methyl ester. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both amino and bromo functional groups enhances its versatility for further derivatization, such as cross-coupling reactions or amide formation. The methyl ester group improves solubility and handling properties. Its well-defined molecular architecture ensures consistent performance in targeted synthetic pathways, supporting the development of complex molecules.
2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester structure
91076-95-8 structure
Product Name:2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester
CAS No:91076-95-8
MF:C12H10BrNO2S
MW:312.182301044464
MDL:MFCD01050445
CID:799176
PubChem ID:2759744
Update Time:2025-10-28

2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester
    • 3-AMINO-5-(4-BROMOPHENYL)THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
    • Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
    • methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
    • METHYL-3-AMINO-5-(4-BROMOPHENYL)THIOPHENE2-CARBOXYLATE
    • methyl3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
    • Z384975554
    • 3-Amino-5-(4-bromophenyl)thiophene-2-carbpoxylic acid methyl ester
    • DTXSID60374895
    • AKOS009325942
    • EN300-6599604
    • 91076-95-8
    • Methyl 3-Amino-5-(4-bromophenyl)thiophene 2-carboxylate
    • CS-0301855
    • MDL: MFCD01050445
    • Inchi: 1S/C12H10BrNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
    • InChI Key: SUUSCMIMJCHEAB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CC(=C(C(=O)OC)S1)N

Computed Properties

  • Exact Mass: 310.96200
  • Monoisotopic Mass: 310.96156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • Melting Point: 146-148°C
  • PSA: 80.56000
  • LogP: 4.12760

2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester Pricemore >>

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Additional information on 2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester

Research Update on 2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester (CAS: 91076-95-8)

The compound 2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester (CAS: 91076-95-8) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research briefing synthesizes the latest findings on its synthesis, biological activity, and pharmacological properties, providing a comprehensive overview for professionals in the field.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with significant biological activity. Its unique structural features, including the thiophene ring and bromophenyl moiety, make it a promising candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm its structural integrity and purity.

In vitro studies have demonstrated that 2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester exhibits moderate inhibitory activity against certain cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, although further mechanistic studies are required to elucidate its precise molecular targets. These findings suggest its potential as a scaffold for the development of more potent and selective anticancer agents.

Additionally, recent pharmacological evaluations have explored its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Preliminary data indicate favorable oral bioavailability and metabolic stability, which are critical for its progression into preclinical development. However, challenges such as potential toxicity and off-target effects necessitate further optimization and safety profiling.

In conclusion, 2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester represents a compound of significant interest in medicinal chemistry. Its versatile chemical structure and promising biological activity underscore its potential as a lead compound for therapeutic development. Future research should focus on optimizing its pharmacological profile and exploring its efficacy in vivo to advance its clinical translation.

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